N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid

概要

説明

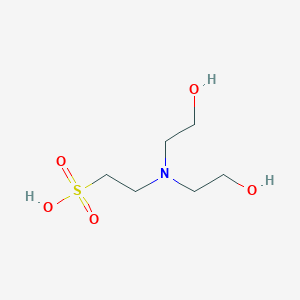

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES), also known as 2-[bis(2-hydroxyethyl)amino]ethanesulfonic acid, is a zwitterionic biological buffer belonging to the "Good's buffers" family. Its molecular formula is C₆H₁₅NO₅S, with a molecular weight of 213.25 g/mol and a CAS registry number of 10191-18-1 . Structurally, BES contains three functional groups: a tertiary amine, two hydroxyl groups, and a sulfonic acid group, enabling versatile coordination chemistry and solubility in aqueous media .

BES exhibits a pKa of 7.1 at 25°C, making it effective in buffering solutions within the pH range of 6.4–7.8 . It is widely used in biochemical research, including cell culture media, enzyme assays, and protein stabilization . Beyond buffering, BES serves as a ligand in coordination polymers for catalytic applications, such as hydrocarboxylation of alkanes, and as a cross-linker in sulfonated polyimide membranes for proton conduction .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid typically involves the reaction of taurine (2-aminoethanesulfonic acid) with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

- Taurine is dissolved in water.

- Ethylene oxide is slowly added to the solution while maintaining a temperature of around 50-60°C.

- The reaction mixture is stirred for several hours until the reaction is complete.

- The product is then purified through crystallization or other suitable methods.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

化学反応の分析

Types of Reactions: N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides are commonly used in substitution reactions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate derivatives.

Substitution: Ester or ether derivatives.

科学的研究の応用

Biochemical Research Applications

BES is primarily recognized for its role as a buffering agent in biochemical experiments. Its unique properties make it suitable for various applications:

- Buffering Agent : BES maintains a stable pH in biochemical assays, particularly in enzymatic reactions where pH sensitivity is critical. It has a pKa value of approximately 7.15 at 20°C, making it effective for physiological pH ranges .

- Cell Culture : It is commonly used in cell culture media to provide an optimal environment for cell growth and maintenance. The buffering capacity of BES helps sustain the pH during cellular metabolism, which can produce acidic byproducts .

- Protein Purification : In protein purification protocols, BES aids in maintaining the stability of proteins and enzymes, thereby enhancing yield and activity during chromatographic processes .

Medical Applications

BES has been investigated for its potential in medical applications, particularly in preserving organ viability:

- Organ Preservation Solutions : Recent studies have shown that solutions containing BES can reduce ischemia/reperfusion injury in liver transplantation models. For instance, the BGP-HMP solution, which includes BES, demonstrated better cellular integrity compared to traditional preservation solutions like HTK (Histidine-Tryptophan-Ketoglutarate) in rat liver models .

- Diagnostic Assays : Its buffering properties are also leveraged in diagnostic assays where maintaining specific pH levels is crucial for accurate results .

Industrial Applications

BES finds applications beyond the laboratory setting:

- Cosmetic Formulations : The compound is used in cosmetics to stabilize formulations and maintain pH balance, which is essential for product efficacy and skin compatibility .

- Detergents : In the detergent industry, BES acts as a buffering agent to enhance cleaning efficiency by maintaining optimal pH levels during the washing process .

Case Studies and Research Findings

Several studies highlight the effectiveness of BES in various applications:

作用機序

The buffering action of N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid is due to its ability to donate or accept protons, thereby maintaining a stable pH in the solution. The compound’s zwitterionic nature allows it to interact with both acidic and basic species, making it an effective buffer over a wide pH range. The molecular targets and pathways involved in its buffering action include interactions with hydrogen ions (H+) and hydroxide ions (OH-).

類似化合物との比較

Structural and Functional Comparison

BES is compared below with structurally related zwitterionic buffers and sulfonic acid derivatives. Key compounds include:

- MES (2-(N-Morpholino)ethanesulfonic acid)

- HEPPSO (N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid))

- DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid)

- Taurine derivatives (e.g., N,N-Bis(2-hydroxyethyl)taurine)

Table 1: Comparative Properties of BES and Similar Compounds

Key Research Findings

(a) Buffering Efficiency and Temperature Sensitivity

- BES outperforms MES in maintaining sperm motility at 5°C , likely due to its broader pH range near physiological conditions .

- MES is less effective in IVF applications at low temperatures, while BES and HEPES show superior stability .

(b) Metal Chelation and Surfactant Effects

生物活性

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES), also known as Good's buffer, is a zwitterionic compound widely utilized in biochemical and biological research due to its buffering capacity and minimal reactivity with biological molecules. Its primary application is in maintaining physiological pH in various biological systems, making it essential in cell culture, molecular biology, and enzymatic assays.

- Chemical Formula : C₆H₁₅NO₅S

- Molar Mass : 213.24 g/mol

- pKa : 7.15 at 20 °C

- Melting Point : 152 - 154 °C

- Solubility : Highly soluble in water.

Biological Activity

BES exhibits several biological activities that contribute to its utility in laboratory settings:

- Buffering Capacity : BES maintains a stable pH environment, crucial for enzyme activity and cellular processes. Its effective pH range is between 6.5 to 8.0, which aligns well with physiological conditions.

- Cell Viability and Function : Research indicates that BES can enhance cell viability during preservation processes. A study demonstrated that rat livers preserved using a BES-based solution showed improved hemodynamic efficiency and reduced histological damage compared to other preservation solutions like HTK (Histidine-Tryptophan-Ketoglutarate) .

- Ischemia/Reperfusion Injury Prevention : In experimental models, BES has been shown to mitigate ischemia/reperfusion injury in liver transplantation scenarios. The use of a BES-containing solution resulted in better cellular integrity and lower apoptosis rates compared to controls .

Study on Liver Preservation

A significant study published in Hepatology explored the effects of a BES-based hypothermic machine perfusion (HMP) solution on rat liver preservation. Key findings included:

- Preservation Method : Livers were preserved using either a BES-based solution or HTK for 24 hours at 0°C.

- Outcomes Measured : Water content, glycogen levels, and tissue glutathione concentrations were assessed.

- Results :

Comparative Analysis of Buffering Agents

| Buffering Agent | pKa | Effective pH Range | Applications |

|---|---|---|---|

| This compound (BES) | 7.15 | 6.5 - 8.0 | Cell culture, enzymatic assays |

| HEPES | 7.55 | 6.8 - 8.2 | Cell culture, biochemical assays |

| MOPS | 7.20 | 6.5 - 7.9 | Molecular biology applications |

Toxicological Information

BES is generally considered safe for use in biological systems; however, standard safety precautions should be observed:

- Toxicity Levels : Minimal toxicity reported at recommended concentrations.

- Handling Precautions : Use personal protective equipment when handling concentrated solutions.

Q & A

Q. What is the effective buffering range of BES, and how should temperature effects be addressed in experimental design?

Level: Basic

BES is a zwitterionic buffer with an effective pH range of 6.4–7.8 and a pKa of 7.1 at 25°C . However, temperature fluctuations can alter its dissociation constant. For example, in 50% methanol-water mixtures, the second-stage dissociation pKa decreases to ~6.8 at 25°C .

Methodological guidance:

- Calibrate pH at the experimental temperature using a standardized protocol.

- Use potentiometric titration to verify pKa under non-aqueous or mixed-solvent conditions .

Q. How can researchers ensure BES purity for molecular biology applications requiring nuclease/protease-free conditions?

Level: Basic

BES grades labeled ≥99.5% (T) and tested for contaminants (e.g., DNases, RNases, phosphatases) are critical for sensitive assays like PCR or protein studies .

Methodological guidance:

- Select "BioXtra" or molecular biology-grade BES, which passes filter tests for insoluble matter and lacks detectable enzymatic activity .

- Validate purity via HPLC or mass spectrometry if working with trace-sensitive systems.

Q. What are the key considerations when using BES in polymer membranes for proton conduction studies?

Level: Advanced

BES has been incorporated into sulfonated polyimide membranes to enhance proton conductivity (~10⁻² S/cm) while reducing methanol permeability, as demonstrated in Macromolecules (2006) .

Methodological guidance:

- Optimize cross-linking density by varying BES concentration during membrane synthesis.

- Characterize proton conduction using electrochemical impedance spectroscopy under controlled humidity .

Q. How can contradictory pKa values for BES in different solvents be resolved?

Level: Advanced

The pKa of BES is solvent-dependent. For instance, in 50% methanol-water, the pKa shifts due to changes in dielectric constant .

Methodological guidance:

- Conduct potentiometric titrations in the exact solvent system used in the experiment.

- Reference thermodynamic data (e.g., J. Chem. Thermodynamics 1977) to model solvent effects .

Q. What role does BES play in catalytic systems for alkane hydrocarboxylation?

Level: Advanced

BES-derived Cu(II)/Li coordination polymers act as precursors for mild hydrocarboxylation of alkanes, achieving >80% yield under ambient conditions (Inorg. Chem. 2012) .

Methodological guidance:

- Synthesize heterometallic polymers by reacting BES with Cu(NO₃)₂ and LiOH.

- Monitor catalytic efficiency using GC-MS and optimize reaction time/temperature .

Q. How does BES interact with cardiac proteins in myofilament function studies?

Level: Advanced

BES is used in activating solutions for cardiac muscle studies to maintain pH stability during assays of myosin-binding protein C (cMyBP-C) fragments .

Methodological guidance:

- Prepare buffers with 20 mM BES , 1 mM DTT, and protease inhibitors to stabilize protein conformations.

- Validate pH consistency with microelectrode measurements during force transduction assays .

Q. What safety protocols are essential when handling BES in laboratory settings?

Level: Basic

BES may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335) .

Methodological guidance:

特性

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5S/c8-4-1-7(2-5-9)3-6-13(10,11)12/h8-9H,1-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTVSSFTXWNIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064985 | |

| Record name | Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | BES | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10191-18-1 | |

| Record name | N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BES | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10191-18-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[bis(2-hydroxyethyl)amino]ethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。